1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
CAS No.: 3030-06-6
Cat. No.: VC20758420
Molecular Formula: C12H9BrClNO3
Molecular Weight: 330.56 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3030-06-6 |
---|---|
Molecular Formula | C12H9BrClNO3 |
Molecular Weight | 330.56 g/mol |
IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate |
Standard InChI | InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3 |
Standard InChI Key | DSHQTSIXXYZXGR-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C |
Canonical SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C |
Chemical Identity and Classification
Basic Identification
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative characterized by its distinctive functional groups. Its molecular identity can be clearly established through several standardized identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 3030-06-6 |
Molecular Formula | C₁₂H₉BrClNO₃ |
Molecular Weight | 330.56 g/mol |
MDL Number | MFCD00040632 |
BRN | 270885 |
UNSPSC Code | 12352100 |
NACRES | NA.22 |
This compound is commonly known by several synonyms in the scientific literature, including 5-bromo-4-chloroindoxyl-1,3-diacetate, 3-acetoxy-1-acetyl-5-bromo-4-chloroindole, and N-acetyl-5-bromo-4-chloroindol-3-yl acetate . These alternative nomenclatures reflect different systematic naming approaches to the same chemical structure.
Physical and Chemical Properties
Physical Characteristics
The compound exhibits distinct physical properties that influence its handling, storage, and applications in research settings:
These physical properties are crucial considerations for researchers working with the compound, particularly when designing experimental protocols requiring specific temperature conditions or solvent systems.
Solubility Profile
The compound demonstrates selective solubility in common laboratory solvents:
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
DMSO | Sparingly soluble |
Ethyl Acetate | Slightly soluble |
Methanol | Soluble |
This solubility profile is particularly important for biochemical and pharmaceutical research applications, where appropriate solvent selection can significantly impact experimental outcomes .
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | 139076 | 98% | 1g | $190 | 2023-01-07 |
TCI Chemical | A2923 | >98.0% (GC) | 1g | $88 | 2024-03-01 |
TCI Chemical | A2923 | >98.0% (GC) | 5g | $265 | 2024-03-01 |
The pricing data indicates a relatively high cost per gram, which is typical for specialized research chemicals with specific purities .
Quality Specifications
Commercial sources typically provide detailed quality specifications:
Quality Parameter | Specification |
---|---|
Purity | >98.0% (GC) |
Appearance | White to yellow or orange powder/crystal |
Melting Point Confirmation | 164.0-168.0°C |
These specifications are critical for research applications where compound purity can significantly impact experimental results .
Applications in Research and Industry
Regulatory and Classification Information
The compound falls under specific regulatory and classification frameworks:
Regulatory Aspect | Classification |
---|---|
HS Code | 2933998090 or 2933990090 |
Harmonized System Category | Heterocyclic compounds with nitrogen hetero-atom(s) only |
These classifications are important for international shipping, import/export compliance, and regulatory reporting requirements .
Synthesis and Preparation Methods
The scientific literature provides limited information on the specific synthesis pathways for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Based on general organic chemistry principles and the structure of the compound, its synthesis likely involves:
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The preparation of a suitably substituted indole core structure
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Introduction of bromine and chlorine substituents at the 5 and 4 positions respectively
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Acetylation reactions to introduce acetyl groups at positions 1 and 3
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